3,4'-Dimethyl-2,2'-bithiophene
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Overview
Description
3,4’-Dimethyl-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes, which are composed of two thiophene rings connected by a single bond. This compound is characterized by the presence of two methyl groups attached to the 3 and 4 positions of the thiophene rings. Bithiophenes are known for their electronic properties and are widely studied in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Dimethyl-2,2’-bithiophene typically involves the coupling of two thiophene units. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to form the carbon-carbon bond between the thiophene rings . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere.
Industrial Production Methods: Industrial production of 3,4’-Dimethyl-2,2’-bithiophene may involve similar coupling reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 3,4’-Dimethyl-2,2’-bithiophene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups using reagents like bromine or iodine.
Common Reagents and Conditions:
Oxidation: Ferric chloride in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine or iodine in the presence of a catalyst.
Major Products:
Oxidation: Polythiophene derivatives.
Reduction: Thiophene derivatives with reduced functional groups.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3,4’-Dimethyl-2,2’-bithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 3,4’-Dimethyl-2,2’-bithiophene involves its interaction with various molecular targets and pathways. In organic electronics, its conjugated system allows for efficient charge transport, making it an excellent material for conductive polymers. The presence of methyl groups enhances its solubility and processability, which are crucial for industrial applications .
Comparison with Similar Compounds
3,3’-Dimethyl-2,2’-bithiophene: Similar structure but with methyl groups at different positions.
4,4’-Dimethyl-2,2’-bithiophene: Another isomer with methyl groups at the 4 positions.
2,2’-Bithiophene: The parent compound without any methyl substitutions.
Uniqueness: 3,4’-Dimethyl-2,2’-bithiophene is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The position of the methyl groups can affect the compound’s stability, solubility, and overall performance in various applications.
Properties
CAS No. |
113386-74-6 |
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Molecular Formula |
C10H10S2 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
3-methyl-2-(4-methylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C10H10S2/c1-7-5-9(12-6-7)10-8(2)3-4-11-10/h3-6H,1-2H3 |
InChI Key |
VPINLMWJQXWJDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=CC(=CS2)C |
Origin of Product |
United States |
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